molecular formula C25H33B B1288317 2-bromo-9,9-dihexyl-9H-fluorene CAS No. 226070-05-9

2-bromo-9,9-dihexyl-9H-fluorene

Cat. No. B1288317
CAS RN: 226070-05-9
M. Wt: 413.4 g/mol
InChI Key: NNYSRQDAPSNOKV-UHFFFAOYSA-N
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Description

2-bromo-9,9-dihexyl-9H-fluorene is a derivative of the fluorene molecule, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with bromine and hexyl substituents. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a compound of interest in various chemical research areas, including the development of organic electronic materials.

Synthesis Analysis

The synthesis of fluorene derivatives, such as 2-bromo-9,9-dihexyl-9H-fluorene, can be achieved through several methods. One efficient approach is the Pd(0)-catalyzed cross-coupling reaction of diboronates with dibromobiphenyls, which has been shown to yield 9H-fluorene derivatives with high efficiency and under mild conditions . Although the specific synthesis of 2-bromo-9,9-dihexyl-9H-fluorene is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the fluorene core, which can influence the reactivity and stability of the molecule. For instance, the presence of bromine substituents can affect the rotational barriers around certain bonds, as seen in related compounds where the buttressing effect of bromine was investigated . The steric effects introduced by substituents can lead to different conformations and reactivity patterns, which are crucial for understanding the behavior of 2-bromo-9,9-dihexyl-9H-fluorene.

Chemical Reactions Analysis

The reactivity of fluorene derivatives with nucleophiles can vary depending on the substituents and their positions. For example, the rates of substitution reactions of 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers with nucleophiles were found to be influenced by the steric effects of the fluorene moiety and the orientation of the substituents . These findings suggest that the chemical reactions involving 2-bromo-9,9-dihexyl-9H-fluorene would also be affected by the steric hindrance and electronic effects of the bromine and hexyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are closely related to their molecular structure. For instance, the optical properties of a dibromo-amino-9H-fluorene compound were studied, revealing specific absorption and emission wavelengths, as well as a low optical band gap, which are important parameters for materials used in optoelectronic applications . Although the exact properties of 2-bromo-9,9-dihexyl-9H-fluorene are not provided, similar analyses could be conducted to determine its suitability for such applications.

Scientific Research Applications

Anti-Cancer Properties

  • Synthesis and Cytotoxic Studies : A fluorene derivative synthesized from 2-bromo-9,9-dihexyl-9H-fluorene showed potential anti-cancer properties. This compound demonstrated significant cytotoxicity against human cervical cancer cells, with an IC50 value of 28.58 µg/mL (37.76 µM) (Ishak et al., 2019).

Electroluminescent Materials

  • Blue Light Emission : Fluorene derivatives have been used to create blue electroluminescent materials. For example, a fluorene-carbazole-fluorene trimer synthesized from 2-bromo-9,9-dihexyl-9H-fluorene was used in a light-emitting diode, exhibiting electroluminescence at 410 nm (Zaami et al., 2004).

Two-Photon Absorption Spectroscopy

  • Fluorescence Imaging : Fluorene-containing quinolizinium derivatives synthesized from 2-bromo-9,9-dihexyl-9H-fluorene were used in two-photon absorption spectroscopy. These compounds demonstrated potential for cell membrane fluorescence imaging and showed enhanced fluorescence upon binding to proteins like bovine serum albumin (Yue et al., 2015).

Solar Cell Applications

  • Dye-Sensitized Solar Cells : Fluorene functionalized with imidazole chromophores, synthesized using 2-bromo-9,9-dihexyl-9H-fluorene, was used in dye-sensitized solar cells (DSSCs). These compounds, serving as sensitizers in DSSCs, showed moderate efficiency and enhanced electron recombination due to their structure (Kumar et al., 2014).

Electro-Optical Properties

  • Conjugated Hybrid Polymers : New conjugated hybrid polymers based on furan and fluorene units, including 2-bromo-9,9-dihexyl-9H-fluorene, were synthesized. These polymers exhibited reversible electrochromic behavior and were investigated for their potential in electro-optical applications (Güneş et al., 2013).

Photoluminescence Stability

  • Poly(Fluorene) Derivatives : The study of poly(9,9-dialkylfluorene-2,7-diyl) derivatives, end-capped with 2-bromo-9,9-di-n-hexylfluorene, revealed insights into the photoluminescence stability of these materials. The research indicated improved fluorescence stability compared to other polymers, which is crucial for optoelectronic applications (Lee et al., 1999).

Safety and Hazards

2-bromo-9,9-dihexyl-9H-fluorene can cause skin and eye irritation. It’s recommended to wear protective gloves, clothing, and eye protection when handling this chemical .

properties

IUPAC Name

2-bromo-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYSRQDAPSNOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226070-05-9
Record name 2-Bromo-9,9-dihexylfluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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